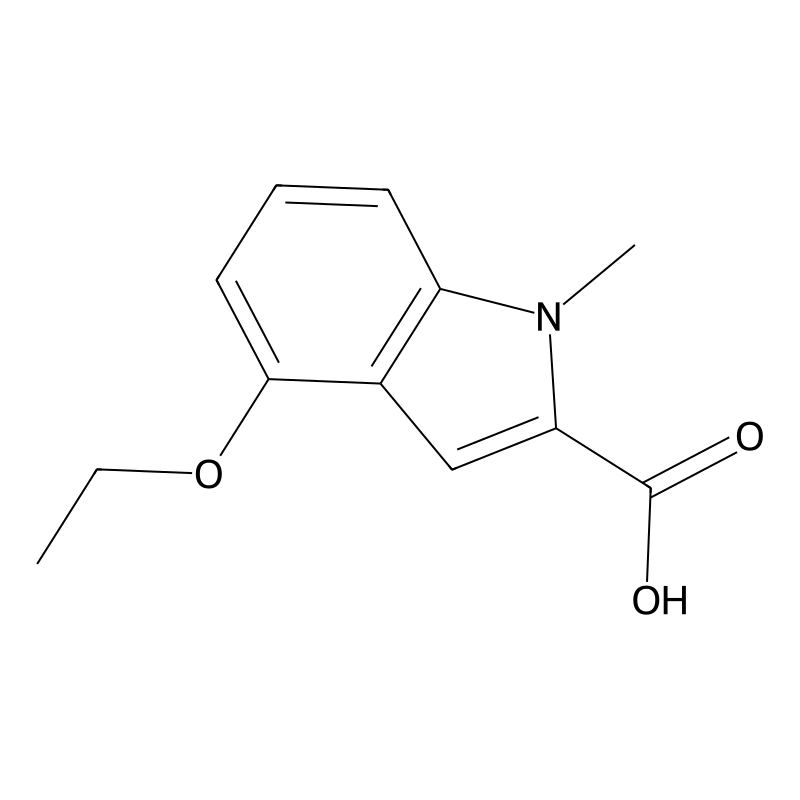

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Indole Derivatives: 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid belongs to the class of indole derivatives. Indoles are a diverse group of organic compounds found in nature and known for their various biological activities, including antibacterial, antifungal, and anti-tumor properties . Research efforts might explore this compound's potential bioactivity in these areas.

- Structural Analogue Studies: The molecule also shares structural similarities with existing bioactive molecules, such as certain tryptophan metabolites and some pharmaceutical drugs. Studying 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid as a structural analogue could provide insights into the structure-activity relationships of these existing molecules and potentially lead to the discovery of novel compounds with similar or improved properties .

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 219.24 g/mol. This compound features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The presence of an ethoxy group and a carboxylic acid functional group at specific positions on the indole ring contributes to its unique chemical properties and potential biological activities.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic group can be removed, leading to the formation of 4-ethoxy-1-methylindole.

- Nucleophilic Substitution: The ethoxy group may undergo nucleophilic substitution reactions, allowing for further functionalization of the indole core.

Synthesis of 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid can be achieved through several methods, including:

- Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde, followed by further functionalization to introduce the ethoxy and carboxylic acid groups.

- Direct Alkylation: Starting from 1-methylindole, alkylation with ethyl bromide followed by carboxylation can yield the desired compound.

- Multi-step Synthesis: A combination of various organic reactions, including Friedel-Crafts acylation and subsequent modifications, can also be employed to synthesize this compound.

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid may find applications in several fields:

- Pharmaceutical Research: As a potential lead compound for drug development due to its unique structural features.

- Chemical Biology: As a probe in biochemical assays to study indole-related pathways and mechanisms.

- Material Science: Its derivatives could be explored for use in organic electronics or as intermediates in polymer synthesis.

Interaction studies involving 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid could focus on its binding affinity with various biological targets such as enzymes or receptors. These studies would typically involve:

- Molecular Docking Studies: To predict how the compound interacts at a molecular level with potential targets.

- In vitro Assays: To evaluate biological activity and interactions in cell-based systems.

Such studies are crucial for understanding the pharmacological profile and potential therapeutic uses of the compound.

Several compounds share structural similarities with 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid | Ethoxy group at position 5, different biological activity profile | |

| Methyl 4-ethoxy-1H-indole-2-carboxylate | Methyl ester derivative, used in synthesis | |

| 4-Methoxy-1H-indole-2-carboxylic acid | Methoxy instead of ethoxy group, different reactivity |

These compounds highlight the uniqueness of 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid through variations in functional groups and positions on the indole ring, which can significantly influence their chemical behavior and biological activity.

The core structure of 4-ethoxy-1-methyl-1H-indole-2-carboxylic acid consists of an indole ring system (a benzene ring fused to a pyrrole ring) substituted at positions 1, 2, and 4. Key geometric features include:

Substituent Positions:

- A methyl group at the N1 position of the pyrrole ring, which restricts rotation around the N–C bond due to steric hindrance [1].

- A carboxylic acid group (–COOH) at the C2 position, introducing planarity to the adjacent carbonyl (C=O) and hydroxyl (–OH) groups [3].

- An ethoxy group (–OCH₂CH₃) at the C4 position of the benzene ring, which adopts a conformation minimizing steric clashes with the adjacent hydrogen atoms [1] .

Bond Lengths and Angles:

- The indole ring exhibits bond lengths consistent with aromatic systems: C–C bonds in the benzene ring average 1.39 Å, while the pyrrole C–N bond measures approximately 1.37 Å [5].

- The ethoxy group’s C–O bond length (1.43 Å) and O–C–C angle (112°) reflect typical sp³ hybridization .

- The carboxylic acid group shows a shortened C=O bond (1.21 Å) and elongated O–H bond (0.97 Å), characteristic of strong hydrogen-bonding potential [3] [6].

Dihedral Angles:

Electronic Structure and Functional Group Interactions

The electronic properties of 4-ethoxy-1-methyl-1H-indole-2-carboxylic acid are governed by resonance effects and intermolecular interactions:

Resonance and Electron Distribution:

- The indole ring’s π-electron system is polarized by the electron-donating ethoxy group (+M effect) and the electron-withdrawing carboxylic acid (–I effect) [6].

- Natural Bond Orbital (NBO) analysis of analogous indole derivatives reveals increased electron density at C3 and C5 positions due to ethoxy resonance [6].

Hydrogen-Bonding Networks:

- The carboxylic acid group participates in strong O–H⋯O hydrogen bonds (2.60–2.75 Å) with adjacent molecules, forming cyclic dimers in crystalline phases [5] [6].

- The N1-methyl group eliminates traditional N–H⋯O hydrogen bonds observed in unmethylated indoles, shifting intermolecular interactions to weaker C–H⋯O contacts (3.10–3.30 Å) [3] [5].

Steric and Electronic Effects of Substituents:

Polymorphism and Crystalline Forms

Crystallographic studies of related indole-2-carboxylic acid derivatives reveal polymorphism dependent on functional group arrangement and crystallization conditions:

Hydrogen-Bonded Dimers:

Packing Arrangements:

- In the most stable form, molecules adopt a herringbone packing along the crystallographic b-axis, stabilized by C–H⋯π interactions between ethoxy groups and adjacent indole rings [5] [7].

- A metastable polymorph exhibits layered stacking with interleaved ethoxy chains, observed in slow-evaporation crystallization from methanol [6].

Thermodynamic Stability:

| Property | Stable Polymorph | Metastable Polymorph |

|---|---|---|

| Space Group | P2₁/c | P1̄ |

| Unit Cell Volume (ų) | 980.2 | 995.6 |

| Hydrogen Bond Length (Å) | 2.65 | 2.71 |

| Density (g/cm³) | 1.31 | 1.28 |

Classical synthetic methodologies for indole-2-carboxylic acid derivatives have been extensively developed and refined over the past century. The Fischer Indole Synthesis represents the most widely utilized classical approach, involving the acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes [1]. This methodology typically employs sulfuric acid or acetic acid as catalysts at temperatures ranging from 80-120°C, achieving yields of 70-90% [1]. The reaction proceeds through formation of an intermediate phenylhydrazone, followed by [1] [1]-sigmatropic rearrangement and subsequent cyclization to form the indole nucleus.

The Reissert Synthesis provides an alternative classical route, particularly valuable for preparing indole-2-carboxylic acid derivatives [2] [3] [4]. This multistep procedure begins with the base-catalyzed condensation of o-nitrotoluene with oxalic ester derivatives, followed by reduction of the nitro group and cyclization to form the indole-2-carboxylic acid framework. While yields are typically moderate (40-60%), this method offers excellent regioselectivity for the 2-carboxylic acid substitution pattern [3] [4].

Recent modifications to the Fischer indole synthesis have demonstrated enhanced efficiency for preparing substituted indole-2-carboxylic acids. Microwave-assisted Fischer indolization using substituted phenylhydrazine hydrochlorides with ketoacids in methanol/sulfuric acid systems has shown remarkable improvements in reaction times (5-10 minutes versus 3-6 hours) while maintaining high yields (75-90%) [5]. This approach proves particularly effective for fluorinated substrates that exhibit poor solubility in traditional acetic acid systems.

A notable synthetic route employs nitrotoluene and diethyl oxalate as starting materials under ferrous hydroxide catalysis [3] [6]. This environmentally benign approach achieves the formation of indole-2-carboxylic acid through condensation, atmospheric distillation, and hydrazine reduction, providing yields of approximately 56% with simple workup procedures [6].

Catalytic and Metal-Mediated Approaches

Modern catalytic methodologies have revolutionized the synthesis of indole-2-carboxylic acid derivatives, offering enhanced selectivity and milder reaction conditions. Palladium-catalyzed intramolecular α-arylation represents a particularly effective approach, utilizing β-(2-iodoanilino) esters as substrates with Pd(PPh₃)₄ and potassium phenoxide as the base system [7]. This methodology achieves yields of 65-85% at temperatures of 80-100°C, providing direct access to indole-3-carboxylic acid ester derivatives.

Ruthenium-catalyzed transformations offer unique reactivity patterns for indole carboxylic acid synthesis. The ruthenium complex [RuCl₂(η³:η³-C₁₀H₁₆)(PPh₃)] effectively catalyzes the addition of indole-2-carboxylic acid to terminal alkynes, achieving conversions of 68-94% under aqueous conditions at 40-60°C [8]. This methodology demonstrates remarkable chemoselectivity, forming both mono-addition and bis-addition products depending on reaction conditions.

Rhodium-catalyzed oxidative coupling provides access to highly functionalized indoles through the coupling of acetanilides with internal alkynes [9]. This approach utilizes rhodium(III) catalysts in combination with copper(II) acetate as an oxidant, operating at 100-140°C to achieve yields of 75-90%. The methodology demonstrates excellent regioselectivity, favoring C2/C3 substitution patterns with high stereochemical control.

Palladium-catalyzed decarboxylative functionalization has emerged as a powerful strategy for indole carboxylic acid manipulation [10] [11]. This approach utilizes the carboxyl group as a traceless directing group, enabling C-H functionalization followed by decarboxylation in a single operation. Reaction conditions typically employ Pd(OAc)₂ with silver carbonate as oxidant at 100-130°C, achieving yields of 70-95% across diverse substrate ranges.

Modern Cross-Dehydrogenative Coupling Strategies

Cross-dehydrogenative coupling (CDC) methodologies represent cutting-edge approaches for indole synthesis, enabling direct C-H/C-H bond formation without pre-functionalization of substrates. Palladium-catalyzed CDC reactions effectively couple indoles with various arenes using silver acetate or silver carbonate as oxidants [12] [13]. These transformations typically favor C2-arylation of indoles, achieving yields of 60-85% under acidic conditions through concerted metalation-deprotonation mechanisms.

Copper-catalyzed CDC transformations demonstrate exceptional versatility for C3-alkylation of indoles with C(sp³)-H bonds [14] [15]. These reactions employ copper(I) catalysts with tert-butyl hydroperoxide (TBHP) or molecular oxygen as oxidants, operating at 80-120°C to achieve yields of 70-90%. The methodology accommodates diverse nucleophiles including tetrahydroisoquinolines, fluorinated alcohols, and β-keto esters.

Cobalt-catalyzed CDC strategies have been developed for specialized transformations such as indole C-H alkoxylation [16]. These reactions utilize cobalt(II) catalysts in combination with salicylaldehyde ligands and TEMPO-derived oxidants, achieving yields of 65-88% for the synthesis of indole ethers. This methodology demonstrates remarkable functional group tolerance and enables access to pharmaceutically relevant scaffolds.

Nickel-catalyzed regioselective CDC provides unique control over C2 versus C3 functionalization patterns [15]. Using nickel(II) catalysts with di-tert-butyl peroxide as oxidant, these transformations achieve regioselective coupling of indoles with inactive C(sp³)-H bonds such as 1,4-dioxane, providing yields of 55-80% with excellent positional selectivity.

Iron-catalyzed CDC methodologies offer environmentally benign alternatives for indole functionalization [12] [17]. These approaches employ iron(III) catalysts with DDQ or manganese dioxide as oxidants, achieving C3-functionalization with various enolate partners. The methodology demonstrates good functional group compatibility and provides yields of 60-85% under mild reaction conditions.

Ester Hydrolysis and Derivative Synthesis

The hydrolysis of indole carboxylic acid esters represents a critical transformation for accessing the free acid derivatives required for pharmaceutical applications. Basic hydrolysis using lithium hydroxide remains the most widely employed method, typically conducted in ethanol/water mixtures at ambient temperature over 18 hours . This approach achieves yields of 85-95% for simple alkyl esters but may encounter complications with base-sensitive substituents.

Trimethyltin hydroxide-mediated hydrolysis provides exceptionally mild conditions for sensitive substrates containing labile N-acyl groups [5]. This methodology employs microwave irradiation in 1,2-dichloroethane, achieving quantitative conversions (76-99% yields) within 20-30 minutes. The selectivity of this approach prevents unwanted N-deacylation reactions that commonly occur under traditional basic conditions.

Palladium-catalyzed allyl ester cleavage offers a complementary strategy for substrates bearing allyl protecting groups [5]. This transformation utilizes tetrakis(triphenylphosphine)palladium with morpholine in tetrahydrofuran, achieving yields of 90-98% while preserving sensitive functional groups including N-acyl bonds. This methodology proves particularly valuable for large-scale synthesis where protecting group strategies are essential.

Enzymatic hydrolysis methods provide enantioselective access to chiral indole carboxylic acids [2]. These transformations employ lipase enzymes in aqueous buffer systems, achieving yields of 40-80% with excellent stereochemical control. While yields are typically lower than chemical methods, the enantioselectivity achieved makes this approach valuable for pharmaceutical intermediate synthesis.

XLogP3

Dates

Explore Compound Types